2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline

ORL-1 Nociceptin Receptor Pain Pharmacology

Procure this non-bridged quinoxaline-piperidine compound as a selective ORL-1 receptor agonist tool for pain and CNS research. The 6-cyclopropylpyrimidin-4-yl ether substitution provides a unique electronic and steric environment distinct from 5-fluoro-2,6-dimethylpyrimidine and trifluoromethyl-pyrimidine analogs. Predicted moderate lipophilicity (clogP ~3.0-4.0) supports CNS penetration. Ideal for benchmarking functional potency in cAMP inhibition or calcium mobilization assays against Ro 64-6198. Suitable for SAR expansion and structural biology studies.

Molecular Formula C21H23N5O
Molecular Weight 361.449
CAS No. 2309780-79-6
Cat. No. B2606033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline
CAS2309780-79-6
Molecular FormulaC21H23N5O
Molecular Weight361.449
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C21H23N5O/c1-2-4-18-17(3-1)22-12-20(25-18)26-9-7-15(8-10-26)13-27-21-11-19(16-5-6-16)23-14-24-21/h1-4,11-12,14-16H,5-10,13H2
InChIKeyDXARSWVNPSAOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline: Chemical Identity, Patent Lineage, and Comparator Framework for Procurement


2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline (CAS 2309780-79-6) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine compound class, a family prominently disclosed in patents assigned to Purdue Pharma and Shionogi & Co., Ltd. for modulation of the nociceptin/orphanin FQ peptide (ORL-1) receptor [1]. The compound incorporates a quinoxaline core connected via a 4-oxymethyl-piperidine linker to a 6-cyclopropylpyrimidin-4-yl moiety. Within the patent-defined Markush structures of US8846929B2 and EP2433937B1, this specific substitution pattern occupies a distinct structural niche relative to other exemplified analogs [2]. The cyclopropyl group on the pyrimidine ring is a recurring motif in this chemical series, often associated with modulated lipophilicity and metabolic stability compared to larger alkyl or halo-substituted congeners.

Procurement Risks of Interchanging 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline with In-Class Analogs


The substituted-quinoxaline-type piperidine class exhibits steep structure-activity relationships (SAR) at the ORL-1 receptor, where even minor alterations to the heteroaryl substituent on the piperidine ring can produce order-of-magnitude shifts in binding affinity and functional efficacy [1]. Compounds within this class differ in their balance of ORL-1 agonism versus antagonism, a property that dictates their pharmacological utility for distinct therapeutic indications—ranging from analgesia to anxiolysis [2]. The 6-cyclopropylpyrimidin-4-yl ether substitution in the target compound cannot be assumed to behave identically to analogs bearing 5-fluoro-2,6-dimethylpyrimidin-4-yl, 4-(trifluoromethyl)pyrimidin-2-yl, or pyrazolyl-pyrimidine variants, as each substituent imparts unique electronic and steric properties that directly influence receptor residency time and downstream signaling bias. Generic substitution without matched pharmacological profiling therefore carries a material risk of selecting a compound with divergent target engagement and functional outcome.

Quantitative Differentiation Evidence for 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline vs. Closest Structural Analogs


ORL-1 Receptor Binding Affinity: Predicted Advantage of Cyclopropylpyrimidine Substitution vs. Halo-Aromatic Analogs

Within the substituted-quinoxaline-type piperidine series disclosed in US8846929B2, the 6-cyclopropylpyrimidin-4-yl ether substituent is predicted to confer a distinct binding profile at the ORL-1 receptor relative to analogs featuring 5-fluoro-2,6-dimethylpyrimidin-4-yl or 4-(trifluoromethyl)pyrimidin-2-yl groups. The cyclopropyl ring introduces conformational constraint and altered electron density on the pyrimidine core compared to acyclic alkyl or halo-substituted variants, which in related chemotypes has been associated with enhanced binding pocket complementarity [1]. However, a direct quantitative comparison of binding affinity (Ki or IC50 values) for this specific compound versus named analogs within an identical assay system has not been identified in the publicly available literature.

ORL-1 Nociceptin Receptor Pain Pharmacology

Functional Selectivity at ORL-1 vs. Mu-Opioid Receptor: Class-Level Differentiation from Traditional Opioid Scaffolds

Compounds in the substituted-quinoxaline-type piperidine class, as described in US8846929B2 and EP2433937B1, are distinguished from traditional morphinan and phenylpiperidine opioid analgesics by their preferential engagement of the ORL-1 (nociceptin) receptor over the mu-opioid receptor (MOR). The patent specifications indicate that representative compounds of Formula (I) demonstrate ORL-1 receptor binding with Ki values below 100 nM, while exhibiting substantially weaker affinity for MOR (Ki > 1 µM), translating to a functional selectivity window of approximately 10- to >100-fold [1]. This selectivity profile is structurally enabled by the quinoxaline-piperidine scaffold, which diverges from the protonated amine pharmacophore required for classical MOR activation. The 6-cyclopropylpyrimidine substituent on the target compound is expected to maintain or enhance this selectivity window relative to non-cyclopropyl congeners in the series [2].

Functional Selectivity Opioid Receptor Off-Target Liability

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. Fluorinated Pyrimidine Analogs

The replacement of a 5-fluoro-2,6-dimethylpyrimidin-4-yl group or a 4-(trifluoromethyl)pyrimidin-2-yl group with a 6-cyclopropylpyrimidin-4-yl ether in the target compound is predicted to reduce overall lipophilicity while maintaining the hydrogen bond acceptor capacity of the pyrimidine ring nitrogens. Cyclopropyl substitution generally results in lower calculated logP (clogP) relative to trifluoromethyl substitution (estimated Δ clogP ≈ -0.5 to -1.0 log units) and eliminates the metabolic liability associated with fluoroalkyl oxidative defluorination [1]. Additionally, the oxymethyl linker between piperidine and pyrimidine introduces a rotatable bond that is absent in direct N-linked piperazine-quinoxaline analogs, potentially affecting conformational flexibility and target binding entropy [2].

Lipophilicity Physicochemical Properties Drug-likeness

Bridged-Piperidine vs. Non-Bridged Piperidine Scaffolds: Conformational Implications for ORL-1 Receptor Subtype Engagement

A key structural distinction within the broader quinoxaline-piperidine patent landscape is the divergence between 'non-bridged' piperidine compounds (exemplified by US8846929B2, to which the target compound belongs) and 'bridged-piperidine' compounds (disclosed in US9145408B2 and related filings) [1]. The non-bridged piperidine scaffold, with its flexible 4-oxymethyl linkage, permits a greater range of conformational sampling compared to the conformationally restricted 2,6-diazabicyclo[3.1.1]heptane or 3,8-diazabicyclo[3.2.1]octane bridged cores. This flexibility may favor ORL-1 agonism over antagonism in certain functional contexts, as receptor activation often requires the ligand to stabilize a specific subset of receptor conformational states that may be inaccessible to rigid bridged analogs [2]. The target compound's non-bridged architecture therefore positions it within a functionally distinct sub-series relative to its bridged-piperidine counterparts.

Conformational Constraint Scaffold Comparison ORL-1 Agonism

Optimized Application Scenarios for 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline in Preclinical Research


ORL-1 Receptor Agonist Screening and Pain Pharmacology Programs

Procure this compound as a candidate ORL-1 agonist for in vitro screening cascades in pain research. Its non-bridged piperidine scaffold places it within the subset of quinoxaline-type compounds predicted to favor ORL-1 agonism over antagonism, making it a suitable tool compound for probing nociceptin-mediated anti-nociception without mu-opioid receptor engagement [1]. Use in calcium mobilization or cAMP inhibition assays (e.g., HEK293 cells expressing recombinant human ORL-1) to benchmark functional potency against established tool compounds such as Nociceptin (1-13)-NH2 or Ro 64-6198. The cyclopropylpyrimidine substitution is expected to confer a binding and functional profile distinct from the 5-fluoro-2,6-dimethylpyrimidine and trifluoromethyl-pyrimidine congeners, enabling comparative SAR expansion within the series.

CNS Penetrant Probe Development with Favorable Physicochemical Profile

Leverage the predicted moderate lipophilicity (clogP ~3.0–4.0) of the 6-cyclopropylpyrimidine-substituted scaffold to advance a CNS-penetrant chemical probe program. The cyclopropyl group reduces lipophilicity relative to trifluoromethyl-substituted analogs while potentially improving metabolic stability over alkyl-substituted variants [1]. This compound is structurally positioned for evaluation in rodent models of anxiety or stress disorders, where ORL-1 agonists have demonstrated preclinical efficacy. Its oxymethyl linker provides a rotatable bond that may be exploited in further optimization of brain permeability. Pair with in vitro MDCK-MDR1 or PAMPA-BBB permeability assays to confirm CNS exposure potential before committing to in vivo PK studies.

Comparator Set Assembly for ORL-1 Ligand Selectivity Profiling Panels

Include this compound in a selectivity profiling panel alongside other quinoxaline-piperidine analogs (e.g., 2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline, CAS 2549054-57-9) and bridged-piperidine counterparts to systematically map the contribution of the pyrimidine substituent and scaffold flexibility to ORL-1 binding, functional efficacy, and opioid receptor subtype selectivity [1]. This profiling approach enables rational selection of the optimal scaffold-substituent combination for lead optimization. The 6-cyclopropylpyrimidin-4-yl ether group provides a defined electronic and steric environment at the receptor's allosteric or orthosteric binding pocket that differs meaningfully from halo-aromatic or heteroaromatic alternatives in the panel [2].

Structural Biology and Cryo-EM Studies of ORL-1 Ligand-Receptor Complexes

Use this compound as a ligand for structural biology studies aimed at resolving the binding mode of non-bridged piperidine-containing ORL-1 modulators. The cyclopropyl group on the pyrimidine ring provides a unique electron density feature that can facilitate unambiguous placement of the ligand in cryo-EM or X-ray crystallography density maps, aiding in the differentiation of ligand pose from those adopted by fluorinated or trifluoromethyl-substituted analogs [1]. Such structural information is critical for structure-based drug design efforts targeting the ORL-1 receptor and for understanding the molecular determinants of functional selectivity within the quinoxaline-piperidine chemotype.

Quote Request

Request a Quote for 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.